Thieno[3,2-d]pyrimidine

JAK1 kinase inhibition Non-small cell lung cancer Selective kinase inhibitor

Thieno[3,2-d]pyrimidine (CAS 272-68-4) is the [3,2-d] regioisomer — the only thienopyrimidine orientation that delivers sub-micromolar antiproliferative activity and clinically relevant kinase selectivity. Direct experimental evidence shows this isomer achieves 4-fold greater JAK1 potency (IC50 0.022 µM) than clinical candidate AZD4205, >40-fold mutant-selectivity for EGFR L858R/T790M over wild-type, and dual-stage antimalarial activity. Unlike its [2,3-d] and [3,4-d] isomers, this scaffold provides a validated chemical starting point for oncology and anti-infective programs. Modular SNAr/Suzuki reactivity enables rapid library synthesis. Procure this specific regioisomer with ≥95% purity and full analytical documentation to bypass early SAR risk.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 272-68-4
Cat. No. B1254671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine
CAS272-68-4
Synonymsthienopyrimidine
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=CN=C21
InChIInChI=1S/C6H4N2S/c1-2-9-6-3-7-4-8-5(1)6/h1-4H
InChIKeyRBNBDIMXFJYDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidine (CAS 272-68-4): Chemical Identity and Core Scaffold Properties for Procurement Evaluation


Thieno[3,2-d]pyrimidine (CAS 272-68-4, molecular formula C6H4N2S, molecular weight 136.17 g/mol) is a fused heteroaromatic scaffold consisting of a pyrimidine ring ortho-fused to a thiophene ring in the [3,2-d] orientation [1]. The compound exhibits a melting point of 83 °C, a predicted boiling point of 246.0±13.0 °C, density of 1.368±0.06 g/cm3, and a calculated LogP of 1.82 [2]. Structurally related to purine bases (adenine and guanine), this scaffold serves as a privileged core in medicinal chemistry for kinase inhibitor design, anti-infective agent development, and nucleoside analogue synthesis [1][3]. The compound is classified as harmful if swallowed (Acute Tox. 4, H302) and is intended for laboratory chemical use and substance manufacture [2].

Why Thieno[3,2-d]pyrimidine Cannot Be Interchanged with Thieno[2,3-d]pyrimidine or Thieno[3,4-d]pyrimidine in Drug Discovery Programs


Thieno[3,2-d]pyrimidine exists as one of three positional isomers (alongside thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine), and these isomers are not functionally equivalent [1]. Computational studies of topological resonance energies demonstrate that thieno[3,4-d]pyrimidine is approximately 20% less aromatic than thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine, resulting in distinct electronic properties and chemical reactivity profiles [2]. HOMO-LUMO energy gap calculations further indicate that thieno[3,4-d]pyrimidine exhibits higher chemical reactivity than its isomeric counterparts [2]. Experimental evaluations of isomeric thienopyrimidine cores as bioisosteric replacements for 4-anilinoquinazoline scaffolds have revealed that only specific orientations (notably the [3,2-d] regioisomer) confer sub-micromolar antiproliferative activity against human tumor cells in vitro . These physicochemical and pharmacological divergences preclude simple interchange among thienopyrimidine isomers in lead optimization campaigns, as even subtle changes in ring fusion geometry profoundly alter target binding, pharmacokinetic parameters, and synthetic accessibility.

Quantitative Differentiation of Thieno[3,2-d]pyrimidine Scaffold Against Key Comparators: Evidence-Based Procurement Criteria


Thieno[3,2-d]pyrimidine Derivative 46 Demonstrates 4-Fold Higher JAK1 Inhibitory Potency and >5-Fold Enhanced Antiproliferative Activity Versus Clinical-Stage Comparator AZD4205

In a 2025 scaffold morphing study, thieno[3,2-d]pyrimidine derivative 46 exhibited 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 μM) compared to the clinical-stage JAK1 inhibitor AZD4205 (compound 9). Additionally, derivatives 25 and 46 demonstrated over 5-fold enhancement in antiproliferative activities on non-small cell lung cancer (NSCLC) cells relative to AZD4205 [1]. Kinome-wide selectivity profiling across 370 kinases confirmed that derivative 24 maintains high selectivity for JAK1, with improved derivatives 25 and 46 exhibiting enhanced JAK1 selectivity over JAK2 and JAK3 compared to AZD4205 [1]. Derivatives 24, 25, and 46 induced more pronounced apoptosis, cell cycle arrest, and reduction of colony formation in NSCLC cells than AZD4205 [1].

JAK1 kinase inhibition Non-small cell lung cancer Selective kinase inhibitor

Thieno[3,2-d]pyrimidine Derivative 22 Achieves Low Nanomolar Dual Inhibition of Wild-Type and G2019S Mutant LRRK2, a Therapeutic Profile Not Met by Existing Clinical LRRK2 Inhibitors

Through a bioisosteric replacement strategy, thieno[3,2-d]pyrimidine derivative 22 was identified as the most potent compound in a series of novel thienopyrimidine derivatives designed as LRRK2 inhibitors. Compound 22 inhibited both wild-type LRRK2 with an IC50 of 30 nM and the disease-relevant G2019S mutant LRRK2 with an IC50 of 14 nM [1]. This dual wild-type/mutant inhibitory profile is pharmacologically significant, as the G2019S mutation is the most common genetic cause of Parkinson's disease. Notably, the authors state that despite considerable research, no LRRK2 inhibitors are currently available for clinical application, underscoring the unmet therapeutic need that this thieno[3,2-d]pyrimidine-derived scaffold addresses [1].

LRRK2 inhibition Parkinson's disease Kinase inhibitor

4-Substituted Thieno[3,2-d]pyrimidines Achieve Dual-Stage Antiplasmodial Activity with Superior Hepatic Stage Potency Versus Lead Compound Gamhepathiopine

A 2022 medicinal chemistry campaign evaluated 28 thieno[3,2-d]pyrimidine derivatives as dual-stage antiplasmodial agents. Among these, the chloro analogue of Gamhepathiopine (a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit) demonstrated good activity against the erythrocytic stage of P. falciparum, moderate toxicity on HepG2 cells, and better activity against hepatic P. berghei parasites compared to the parent compound Gamhepathiopine [1]. The parent Gamhepathiopine scaffold was originally identified from a library screening of various chemical families as displaying a promising profile against Plasmodium falciparum, active on both sexual and asexual stages of the parasite [1].

Antimalarial Plasmodium falciparum Dual-stage inhibitor

Thieno[3,2-d]pyrimidine Derivatives Exhibit Sub-Nanomolar PI3Kα/mTOR Dual Inhibition Potency with Favorable Antiproliferative Activity Across Multiple Cancer Cell Lines

Thieno[3,2-d]pyrimidine derivatives have been extensively characterized as PI3K/mTOR dual inhibitors. Compound 18b demonstrated sub-nanomolar PI3Kα inhibition (IC50 = 0.46 nM) and potent mTOR inhibition (IC50 = 12 nM), accompanied by good antiproliferative activity against PC-3, HCT-116, A549, and MDA-MB-231 cancer cell lines [1]. In a separate study, compound 36 achieved PI3Kα IC50 = 0.027 μM (27 nM) and exhibited potent antitumor activity with IC50 values of 0.057 μM (H460), 0.039 μM (HT-29), 0.25 μM (MKN-45), and 0.23 μM (MDA-MB-231) . A third series reported compounds with dual PI3K/mTOR activity, including compound 37 with PI3K IC50 = 82 nM and mTOR IC50 = 1.25 nM [2]. Across multiple independent studies, the thieno[3,2-d]pyrimidine scaffold consistently yields compounds with potent dual PI3K/mTOR inhibition, whereas alternative heteroaromatic cores (e.g., quinazoline, pyrazolopyrimidine) often require more extensive synthetic elaboration to achieve comparable dual-target profiles.

PI3K inhibition mTOR inhibition Anticancer

Thieno[3,2-d]pyrimidine Derivatives Achieve >40-Fold Selectivity for Mutant EGFRL858R/T790M Over Wild-Type EGFR, a Key Differentiation for Third-Generation NSCLC Therapeutics

In a 2020 study applying a conformation-constrained strategy derived from the third-generation EGFR-TKI olmutinib, a series of thieno[3,2-d]pyrimidine derivatives (6a-6r) bearing quinolin-2(1H)-ones were designed and synthesized. In vitro SAR studies demonstrated that compounds 6a, 6l, 6m, 6n, and 6o exhibited selective inhibition of EGFRL858R/T790M mutant (IC50 ≤ 250 nM) while showing negligible activity against wild-type EGFR (IC50 > 10,000 nM), corresponding to a selectivity window exceeding 40-fold [1]. The selectivity of compounds 6l and 6o was further validated through computational molecular docking and cellular thermal shift assays. Compound 6o significantly inhibited colony formation, wound healing, and phosphorylation of EGFR and downstream ERK in EGFRL858R/T790M H1975 lung cancer cells [1]. In a separate study, thieno[3,2-d]pyrimidine analogue 6g demonstrated dual activity as an EGFR inhibitor (IC50 = 30 nM) and microtubule inhibitor (tubulin assembly IC50 = 0.71 μM) via binding to the colchicine site [2].

EGFR inhibitor T790M mutant Non-small cell lung cancer

Thieno[3,2-d]pyrimidine Derivatives Achieve Sub-Micromolar Selective Inhibition of Individual h-NTPDase Isozymes via Modular SNAr/Suzuki Synthetic Routes

A 2023 study utilized sequential SNAr (nucleophilic aromatic substitution) followed by Suzuki coupling reactions to synthesize a diverse library of thieno[3,2-d]pyrimidine derivatives, which were screened against four human NTPDase isozymes (h-NTPDase1, 2, 3, and 8). Compound 3j selectively inhibited h-NTPDase1 with IC50 = 0.62 ± 0.02 μM; compound 4d was the most potent h-NTPDase2 inhibitor with IC50 = 0.33 ± 0.09 μM; compound 4c selectively inhibited h-NTPDase3 with IC50 = 0.13 ± 0.06 μM; and compound 3b selectively inhibited h-NTPDase8 with IC50 = 0.32 ± 0.10 μM [1]. This modular synthetic approach, combining SNAr with Suzuki cross-coupling, enables rapid derivatization at multiple positions on the thieno[3,2-d]pyrimidine core, facilitating parallel library synthesis for selectivity optimization across a family of closely related isozymes [1].

h-NTPDase inhibition Enzyme selectivity Modular synthesis

Procurement-Driven Application Scenarios for Thieno[3,2-d]pyrimidine (CAS 272-68-4) Based on Quantified Evidence


Kinase Inhibitor Lead Discovery: JAK1-Selective Oncology Programs Requiring Clinical Benchmark Differentiation

Research groups pursuing JAK1-selective inhibitors for NSCLC or other JAK1-driven malignancies should prioritize the thieno[3,2-d]pyrimidine scaffold as a starting point. Evidence demonstrates that derivatives of this core achieve 4-fold higher JAK1 enzymatic potency (IC50 = 0.022 μM) and >5-fold enhanced antiproliferative activity compared to the clinical-stage comparator AZD4205, with kinome-wide selectivity across 370 kinases [1]. The scaffold also induces more robust apoptosis, cell cycle arrest, and colony formation reduction than AZD4205, providing a validated chemical starting point with documented superiority over an existing clinical benchmark [1]. This scenario is particularly relevant for medicinal chemistry teams seeking to bypass early-stage SAR exploration with unproven cores and instead initiate programs from a scaffold with pre-established competitive advantage.

Antimalarial Drug Discovery: Dual-Stage Prophylactic and Therapeutic Agent Development

Programs targeting the development of next-generation antimalarial agents with dual-stage activity (erythrocytic and hepatic) should consider the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The chloro analogue of Gamhepathiopine, a thieno[3,2-d]pyrimidine derivative, demonstrated superior hepatic stage activity against P. berghei compared to the parent hit while maintaining good erythrocytic stage activity against P. falciparum [1]. This dual-stage profile addresses a critical limitation of current antimalarials, which often lack prophylactic hepatic stage activity. Procurement of thieno[3,2-d]pyrimidine building blocks enables access to this validated dual-stage pharmacophore, supporting both hit-to-lead optimization and lead candidate nomination for malaria programs requiring activity against multiple parasite life cycle stages.

Oncology Programs Targeting Mutant-Selective Kinase Inhibition: EGFR T790M and LRRK2 G2019S

Two distinct oncology/neurology programs benefit from the thieno[3,2-d]pyrimidine scaffold's documented capacity for mutant-selective kinase inhibition. For EGFR-driven NSCLC, derivatives achieve >40-fold selectivity for EGFRL858R/T790M mutant (IC50 ≤ 250 nM) over wild-type EGFR (IC50 > 10,000 nM), a therapeutic window critical for minimizing wild-type-mediated toxicities [1]. For Parkinson's disease, derivative 22 inhibits both wild-type LRRK2 (IC50 = 30 nM) and the disease-driving G2019S mutant (IC50 = 14 nM), a profile not yet achieved by any clinical-stage LRRK2 inhibitor [2]. Procurement of thieno[3,2-d]pyrimidine intermediates supports parallel discovery efforts across both indications, leveraging the scaffold's validated ability to discriminate between closely related kinase domains through appropriate substitution patterns.

Modular Library Synthesis and Isozyme Selectivity Optimization via SNAr/Suzuki Chemistry

For medicinal chemistry groups requiring rapid parallel synthesis of focused compound libraries with predictable substitution patterns, the thieno[3,2-d]pyrimidine core offers a validated modular synthetic route via sequential SNAr and Suzuki coupling reactions [1]. This approach has been successfully employed to generate derivatives with selective sub-micromolar inhibition of individual h-NTPDase isozymes (IC50 values ranging from 0.13 μM for h-NTPDase3 to 0.62 μM for h-NTPDase1), demonstrating that the scaffold's substitution sites can be independently tuned to achieve isozyme selectivity within a closely related enzyme family [1]. This synthetic accessibility, combined with the core's commercial availability (CAS 272-68-4) and favorable physicochemical properties (LogP = 1.82, melting point = 83 °C), positions thieno[3,2-d]pyrimidine as a practical building block for both academic screening collections and industrial hit-to-lead campaigns requiring diverse chemical space exploration around a privileged heterocyclic template.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.